molecular formula C6H4ClFN2O2 B1430236 2-Chloro-6-fluoro-4-nitroaniline CAS No. 350-20-9

2-Chloro-6-fluoro-4-nitroaniline

Cat. No.: B1430236
CAS No.: 350-20-9
M. Wt: 190.56 g/mol
InChI Key: UHVFEBYNQPWONG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitroaniline Chemistry

Halogenated nitroanilines are a class of organic compounds characterized by an aniline (B41778) ring substituted with one or more halogen atoms and a nitro group. wikipedia.org The presence and position of these functional groups significantly influence the electronic properties and reactivity of the molecule. The amino (-NH2) group is an activating, ortho-para directing group in electrophilic aromatic substitution, while the nitro (-NO2) and halogen groups are deactivating. byjus.com This interplay of activating and deactivating groups, along with the specific halogen(s) present, provides a versatile scaffold for a wide range of chemical transformations.

The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a significant area of research, as these products are valuable intermediates in various chemical industries. acs.org The challenge lies in reducing the nitro group without cleaving the carbon-halogen bond (dehalogenation). acs.org The specific nature and position of the halogen atom can influence the ease of this transformation.

In the case of 2-Chloro-6-fluoro-4-nitroaniline, the presence of both chlorine and fluorine atoms ortho to the amino group, and a nitro group para to it, creates a unique electronic and steric environment. This specific substitution pattern dictates its reactivity in various chemical reactions, making it a subject of interest for chemists exploring the synthesis of complex molecules.

Significance in Contemporary Organic Synthesis Research

The unique structural features of this compound make it a valuable building block in modern organic synthesis. Its utility is demonstrated in its application as an intermediate in the creation of various specialty chemicals.

The reactivity of the functional groups on the aniline ring allows for a variety of chemical modifications. For instance, the amino group can undergo diazotization reactions, which are pivotal in the synthesis of azo dyes and other complex aromatic compounds. google.com Furthermore, the nitro group can be reduced to an amino group, providing a handle for further functionalization.

Research has shown that related halogenated nitroanilines are used in the synthesis of pharmaceuticals and other biologically active molecules. For example, 2-chloro-4-nitroaniline (B86195) is an intermediate in the production of dyes, pharmaceuticals, and corrosion inhibitors. plos.org Similarly, 2-fluoro-4-nitroaniline (B181687) serves as a precursor for antibiotic candidates. ossila.com The presence of both chloro and fluoro substituents in this compound offers a distinct reactivity profile that can be exploited for the synthesis of novel compounds with potentially interesting biological or material properties.

The synthesis of related compounds, such as 2,6-dichloro-4-nitroaniline (B1670479), highlights the industrial importance of halogenated nitroanilines as intermediates for agrochemicals and azo dyestuffs. google.com The synthetic routes to these compounds often involve the controlled halogenation of a nitroaniline precursor. google.comgoogle.com For example, 2-chloro-4-nitroaniline can be prepared by the chlorination of p-nitroaniline. google.comchemicalbook.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 350-20-9
Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
IUPAC Name This compound
Purity 98%

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVFEBYNQPWONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Design for 2 Chloro 6 Fluoro 4 Nitroaniline

Regioselective Synthesis Strategies

Achieving the desired 2,4,6-substitution pattern on the aniline (B41778) ring requires careful control over the regiochemical outcome of the reactions. The directing effects of the substituents—the ortho, para-directing amino group and the meta-directing nitro group, along with the halogens—play a crucial role in determining the position of incoming electrophiles or the site of nucleophilic attack.

One of the most direct conceptual routes to 2-chloro-6-fluoro-4-nitroaniline is the electrophilic nitration of a 2-chloro-6-fluoroaniline (B1301955) precursor. In electrophilic aromatic substitution, the amino group (-NH₂) is a powerful activating, ortho, para-directing group. Therefore, nitrating 2-chloro-6-fluoroaniline would be expected to direct the incoming nitro group (-NO₂) to the position para to the amino group, which is the C4 position. The positions ortho to the amine (C3 and C5) are already occupied by the chloro and fluoro groups.

The reaction typically involves treating the aniline derivative with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. A key consideration is the potential for oxidation of the amino group by the strong acid mixture. To mitigate this, the amino group is often first protected by acylation (e.g., forming an acetanilide), which moderates its activating effect and protects it from oxidation. The protecting group can then be removed by hydrolysis after the nitration step.

A similar industrial synthesis involves the nitration of 3-chloro-2,4-difluoroaniline to produce 3-chloro-2,4-difluoro-6-nitroaniline, demonstrating the feasibility of regioselective nitration on haloaniline rings google.com. The nitration is directed to the position that is ortho to the fluorine and para to the amine, which is consistent with the directing effects of these groups.

Table 1: Example of Regioselective Nitration of a Halogenated Aniline

Starting MaterialReagentsProductKey Feature
3-chloro-2,4-difluoroanilineNitration Reagent (e.g., HNO₃/H₂SO₄)3-chloro-2,4-difluoro-6-nitroanilineNitration occurs para to the directing amino group. google.com

An alternative regioselective strategy involves the halogenation of a suitable nitroaniline precursor. This approach leverages the directing effects of the amino and nitro groups already present on the ring. For the synthesis of this compound, a plausible pathway is the chlorination of a 2-fluoro-4-nitroaniline (B181687) precursor.

The amino group directs electrophiles to its ortho and para positions. Since the para position is already occupied by the nitro group in 2-fluoro-4-nitroaniline, the incoming chlorine electrophile would be directed to the remaining open ortho position, C6. This would yield the desired this compound.

Industrially, this strategy is employed in the synthesis of 2,6-dichloro-4-nitroaniline (B1670479), where 4-nitroaniline (B120555) is subjected to a two-stage chlorination process. google.com The first chlorination yields 2-chloro-4-nitroaniline (B86195), and the second introduces a chlorine atom at the other ortho position (C6). google.comprepchem.com A similar approach is used for the synthesis of 2-bromo-6-chloro-4-nitroaniline (B165282), which starts with the bromination of 2-chloro-4-nitroaniline. chemicalbook.com These examples underscore the principle of ortho-halogenation directed by the amino group in a 4-nitroaniline framework.

Table 2: Examples of Regioselective Halogenation of 4-Nitroaniline Derivatives

Starting MaterialReagentsIntermediate/ProductYieldReference
4-NitroanilineChlorine bleaching liquor, HCl2-Chloro-4-nitroaniline>90% google.com
2-Chloro-4-nitroanilineChlorine bleaching liquor, HCl2,6-Dichloro-4-nitroaniline~90% google.com
2-Chloro-4-nitroanilineKBr, ZnAl-BrO₃-LDHs, AcOH/H₂O2-Bromo-6-chloro-4-nitroaniline95% chemicalbook.com

Nucleophilic aromatic substitution (SNAr) provides another powerful route for constructing highly substituted aniline cores. This reaction requires an aromatic ring activated by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (typically a halogen). libretexts.orgopenstax.org The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

To synthesize this compound, one could envision a precursor such as 1,2-dichloro-3-fluoro-5-nitrobenzene. In this molecule, the nitro group activates the chlorine atoms at the C1 and C2 positions for nucleophilic attack. Reaction with an ammonia source (e.g., aqueous ammonia) could lead to the selective substitution of one of the chlorine atoms with an amino group. The regioselectivity of this substitution would depend on the relative activation of the two chloro positions.

A well-documented industrial example of this approach is the synthesis of 2-chloro-4-nitroaniline from 3,4-dichloronitrobenzene. chemicalbook.com In this process, the chlorine at the C4 position (para to the nitro group) is selectively replaced by an amino group through reaction with ammonia in the presence of a copper catalyst. chemicalbook.com This demonstrates the principle of using SNAr with an ammonia equivalent to install the aniline functionality onto a pre-halogenated and nitrated aromatic ring. For the target molecule, a precursor like 1,3-dichloro-2-fluoro-5-nitrobenzene could potentially be aminated at the C1 position, which is para to the nitro group.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is contingent upon the careful optimization of reaction parameters. For each synthetic strategy, variables such as temperature, solvent, catalyst, and reaction time must be fine-tuned.

In the halogenation of 4-nitroaniline to 2,6-dichloro-4-nitroaniline, the reaction is performed in stages with precise temperature control. The first chlorination step is carried out at a lower temperature (5–10°C), while the second chlorination to the dichloro product requires higher temperatures (initially 15–20°C, then up to 70°C) to achieve high conversion. google.com This staged temperature profile is crucial for controlling the reaction rate and minimizing the formation of byproducts.

For SNAr reactions, the choice of solvent and catalyst is critical. The aminolysis of 3,4-dichloronitrobenzene is performed in water at elevated temperature and pressure (140°C, 3.2 MPa) using cuprous chloride as a catalyst. chemicalbook.com The catalyst is essential for facilitating the substitution of the chloro group with the amino group.

Optimization studies for the hydrogenation of nitroaromatics, a related reaction, show that catalyst choice (e.g., nickel nanoparticles), reducing agent (e.g., NaBH₄), and solvent can dramatically affect reaction times and yields. researchgate.net Similar principles would apply to optimizing the various steps in the synthesis of this compound to ensure efficient conversion and high purity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign manufacturing processes.

Key areas for applying green chemistry include:

Use of Safer Solvents: Many traditional organic reactions use volatile and toxic organic solvents. A greener approach involves using water as a solvent, as seen in the aqueous chlorination of 4-nitroaniline google.com and the aminolysis of 3,4-dichloronitrobenzene. chemicalbook.com

Catalysis: The use of catalysts is inherently a green principle as it allows reactions to proceed under milder conditions with lower energy input and can lead to higher selectivity, thus reducing waste. The development of recyclable catalysts, such as supported metal nanoparticles, is an active area of research for reactions like nitro group reductions. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that minimize the formation of byproducts.

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a core tenet of green chemistry. For instance, a process for the preparation of 2,6-dibromo-4-nitroaniline has been developed using a bromide-bromate salt mixture in an aqueous acidic medium, avoiding the use of elemental bromine. This method also allows for the recycling of the aqueous filtrate.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Elucidation of Chemical Transformations and Reaction Mechanisms of 2 Chloro 6 Fluoro 4 Nitroaniline

Reduction Reactions of the Nitro Group

The nitro group of 2-chloro-6-fluoro-4-nitroaniline is a key site for chemical modification, with its reduction to an amino group being a common and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and opening up new avenues for derivatization.

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. wikipedia.org For the conversion of this compound to 4-amino-2-chloro-6-fluoroaniline, catalytic hydrogenation is a highly effective method. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. wikipedia.orgscispace.com The choice of solvent can influence the efficiency of the reduction.

Alternatively, chemical reducing agents can be employed. A common method involves the use of metals in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com Tin(II) chloride (SnCl2) is another effective reagent for this transformation. wikipedia.org The selection of the reducing agent and reaction conditions can be critical, especially when chemoselectivity is desired in the presence of other reducible functional groups. For instance, in related nitroarenes, reagents like sodium hydrosulfite or sodium sulfide (B99878) can be used for selective reductions. wikipedia.org

The resulting 4-amino-2-chloro-6-fluoroaniline is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/CatalystReaction ConditionsProduct
H₂/Pd-CHydrogen gas, solvent (e.g., ethanol)4-Amino-2-chloro-6-fluoroaniline
Fe/HClAcidic medium4-Amino-2-chloro-6-fluoroaniline
SnCl₂Acidic medium4-Amino-2-chloro-6-fluoroaniline

Nucleophilic Substitution Reactions Involving Halogen Substituents

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound, activated by the electron-withdrawing nitro group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile displaces one of the halogen atoms.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov The first and usually rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, at positions ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org In this compound, the nitro group is para to the fluorine atom and ortho to the chlorine atom, thus activating both positions for nucleophilic attack.

The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. nih.gov This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the bond-breaking step is not rate-determining. Therefore, the fluorine atom in this compound is expected to be more readily substituted by nucleophiles than the chlorine atom.

A variety of nucleophiles can be used in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted products. For example, reaction with an amine would yield a diamino-substituted nitrobenzene (B124822) derivative.

Table 2: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution

Leaving GroupPosition Relative to NO₂Predicted ReactivityRationale
FluorineparaHigherHigher electronegativity of fluorine enhances the electrophilicity of the attached carbon.
ChlorineorthoLowerLower electronegativity compared to fluorine.

Derivatization Strategies for Functional Group Modification

Beyond the reduction of the nitro group and nucleophilic substitution of the halogens, the functional groups of this compound offer other opportunities for derivatization.

The primary amino group can undergo a variety of reactions. One important transformation is diazotization , where the amino group is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid. ossila.com These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, including Sandmeyer reactions (to introduce other functional groups like -CN, -Br, -Cl) and azo coupling reactions with activated aromatic compounds to form azo dyes. libretexts.org

Another common derivatization of the amino group is acylation . Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) can convert the amino group into an amide. chemicalbook.com This transformation is often used as a protective strategy to moderate the activating effect of the amino group during other reactions, such as electrophilic substitution on the aromatic ring.

Furthermore, the aromatic ring itself can be subjected to further substitution reactions, although the existing substituents will direct the position of any new incoming group. For example, halogenation could introduce another halogen atom onto the ring, with the position determined by the directing effects of the existing amino, nitro, and halogen groups. For instance, bromination of similar anilines has been reported.

Investigating Reaction Kinetics and Pathways

The rate of SNAr reactions is highly dependent on the nature of the solvent, the nucleophile, and the leaving group, as well as the specific substitution pattern on the aromatic ring. The rate-determining step is generally the formation of the Meisenheimer complex. nih.gov The stability of this intermediate, and thus the reaction rate, is significantly influenced by the ability of the electron-withdrawing groups to delocalize the negative charge. The presence of the nitro group ortho or para to the leaving group is critical for this stabilization. masterorganicchemistry.comlibretexts.org

Theoretical studies, such as those employing Density Functional Theory (DFT), can also be used to model the reaction pathways and predict the relative activation energies for the substitution of the chloro versus the fluoro group. Such calculations can corroborate the experimental findings that fluorine is generally a better leaving group in SNAr reactions.

By analyzing the reaction rates under different conditions and with various nucleophiles, a detailed understanding of the reaction mechanism can be developed, allowing for the optimization of reaction conditions to achieve desired products in high yield and selectivity.

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Chloro 6 Fluoro 4 Nitroaniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 2-Chloro-6-fluoro-4-nitroaniline, typically recorded in the 4000–400 cm⁻¹ range, reveals key vibrational frequencies associated with its distinct structural components. The amino (NH₂) group is characterized by asymmetric and symmetric stretching vibrations, which are expected in the 3400–3200 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear around 3100–3000 cm⁻¹.

A prominent feature in the spectrum is the strong absorptions corresponding to the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the NO₂ group are generally observed in the ranges of 1570–1500 cm⁻¹ and 1370–1320 cm⁻¹, respectively. The presence of the electron-withdrawing nitro and chloro groups, along with the fluoro group, can influence the precise positions of these bands.

The C-Cl stretching vibration is expected to appear in the 800–600 cm⁻¹ region, while the C-F stretching vibration typically occurs in the 1400–1000 cm⁻¹ range. The C-N stretching vibration is usually found between 1350 cm⁻¹ and 1250 cm⁻¹. Bending vibrations of the amino group and various out-of-plane and in-plane bending vibrations of the aromatic ring contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound.

As direct experimental FTIR data for this compound is not publicly available, the expected vibrational frequencies are based on the analysis of similar compounds such as 2-chloro-4-nitroaniline (B86195) and other halogenated nitroanilines.

Vibrational Mode Expected Frequency Range (cm⁻¹)
NH₂ Asymmetric Stretching3400 - 3300
NH₂ Symmetric Stretching3300 - 3200
Aromatic C-H Stretching3100 - 3000
NO₂ Asymmetric Stretching1570 - 1500
C=C Aromatic Stretching1600 - 1450
NO₂ Symmetric Stretching1370 - 1320
C-N Stretching1350 - 1250
C-F Stretching1400 - 1000
C-Cl Stretching800 - 600

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FTIR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the this compound molecule. The spectrum is typically recorded in the 4000–50 cm⁻¹ range.

The symmetric stretching vibration of the nitro group, which may be weak in the FTIR spectrum, often shows a strong intensity in the FT-Raman spectrum. The aromatic ring stretching vibrations are also prominent. The vibrations involving the carbon-halogen bonds (C-Cl and C-F) can also be observed. The low-frequency region of the FT-Raman spectrum is particularly useful for identifying the vibrational modes of the entire molecular skeleton.

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
NH₂ Stretching3400 - 3200
Aromatic C-H Stretching3100 - 3000
NO₂ Symmetric Stretching1370 - 1320
Aromatic Ring Breathing~1000
C-Cl Stretching800 - 600
C-F Stretching1400 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Investigations

The ¹H NMR spectrum of this compound would provide information about the aromatic protons and the protons of the amino group. In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the amino group protons would likely appear as a broad singlet. The chemical shift of this signal would be influenced by solvent and concentration.

The aromatic region of the spectrum is expected to show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments. The proton adjacent to the fluorine atom and the proton adjacent to the chlorine atom will exhibit different chemical shifts and coupling patterns. The electronegativity of the substituents (NO₂, Cl, F) and their positions on the aromatic ring will significantly influence the chemical shifts, generally shifting the proton signals downfield. Spin-spin coupling between the two aromatic protons and with the fluorine atom would result in doublet or doublet of doublets splitting patterns, providing valuable information for signal assignment.

Specific experimental ¹H NMR data for this compound is not available in the public domain. The predicted chemical shifts and coupling patterns are based on the analysis of similar structures like 2-chloro-4-fluoroaniline. chemicalbook.com

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic H (adjacent to F)Downfield regionDoublet of doublets
Aromatic H (adjacent to Cl)Downfield regionDoublet of doublets
NH₂Variable, broadSinglet

Carbon-13 NMR (¹³C NMR) Investigations

The ¹³C NMR spectrum of this compound would display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts of these carbons are influenced by the attached substituents.

The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. Similarly, the carbon atoms attached to the chlorine (C-Cl) and fluorine (C-F) atoms will also be shifted downfield. The C-F coupling will be observable as a doublet for the carbon atom directly bonded to fluorine, and smaller couplings may be observed for carbons two or three bonds away. The carbon atom attached to the amino group (C-NH₂) will also have a characteristic chemical shift.

As with other spectroscopic data, experimental ¹³C NMR data for this compound is not publicly available. The expected chemical shift ranges are inferred from data on related compounds such as 2-chloro-4-fluoroaniline. chemicalbook.com

Carbon Atom Expected Chemical Shift (ppm)
C-NH₂135 - 150
C-Cl115 - 130
C-H (adjacent to Cl)110 - 125
C-NO₂140 - 155
C-H (adjacent to F)100 - 115 (with C-F coupling)
C-F150 - 165 (with large C-F coupling)

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₆H₄ClFN₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion would likely involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. Other common fragmentation pathways could include the loss of a chlorine radical (•Cl) or a fluorine radical (•F), as well as the elimination of small neutral molecules like CO or HCN from the ring structure. Analysis of these fragment ions helps to confirm the presence of the various functional groups and their arrangement on the aromatic ring.

Specific mass spectrometry data for this compound is not available. The predicted fragmentation pattern is based on general principles of mass spectrometry and the known behavior of similar aromatic nitro compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of organic compounds, offering both separation and identification capabilities in a single experiment. For a compound such as this compound, LC-MS is instrumental in verifying its molecular weight and assessing its purity by detecting and identifying any synthesis-related impurities.

In a typical LC-MS analysis, a sample of this compound would be dissolved in a suitable solvent and injected into a liquid chromatograph. The separation would likely be performed using a reversed-phase column, such as a C18 column, with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. sielc.comembrapa.br

As the compound and any impurities elute from the LC column, they enter the mass spectrometer. An electrospray ionization (ESI) source is commonly used for nitroaniline compounds, which can be detected in either positive or negative ion mode. embrapa.br In positive ion mode, the molecule would be observed as the protonated molecular ion [M+H]⁺. Given the molecular formula of this compound, C₆H₄ClFN₂O₂, the expected monoisotopic mass is approximately 190.00 g/mol . The mass spectrometer would be set to scan for this mass-to-charge ratio (m/z). The presence of chlorine would result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak, providing further confirmation of the compound's identity.

The data obtained from an LC-MS analysis can be summarized in a table that includes the retention time of the main peak and the observed m/z values for the molecular ions, which collectively confirm the identity and purity of the compound.

ParameterExpected Value/ConditionPurpose
LC Column Reversed-phase C18 (e.g., 100 x 4.6 mm, 5 µm) embrapa.brSeparation based on hydrophobicity
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid embrapa.brElution of the analyte from the LC column
Flow Rate 0.5 - 1.0 mL/min embrapa.brControl of retention time and separation
Ionization Mode Electrospray Ionization (ESI), PositiveGeneration of gas-phase ions
Expected [M+H]⁺ (m/z) ~191.01Confirmation of molecular weight
Expected Isotope Ratio ~3:1 for [M]⁺:[M+2]⁺Confirmation of chlorine presence
Purity Assessment Integration of the main peak area relative to total peak areaQuantification of the compound's purity

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for Analytical Purity

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the analytical purity of pharmaceutical intermediates and other chemical compounds. chromatographyonline.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, with a UV detector commonly used for quantification. nih.gov

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) and can be operated at higher pressures than conventional HPLC. This results in faster analysis times, improved resolution, and greater sensitivity, making it a highly efficient method for purity determination. sielc.comsielc.com For this compound, a UPLC method would offer a rapid and precise assessment of its purity, capable of separating it from closely related structural isomers or byproducts.

A standard HPLC or UPLC method for this compound would likely employ a reversed-phase C18 or a similar column. nih.govhplc.eu The mobile phase would typically consist of a mixture of acetonitrile and water or methanol and water. sielc.comnih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High purity is indicated by a large, sharp peak for the target compound and minimal peaks for any impurities. While specific methods for this compound are not widely published, methods for similar nitroaniline compounds can be adapted. nih.gov

The following table outlines typical parameters for HPLC and UPLC analysis that would be suitable for this compound.

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µm particle size nih.govC18, 2.1 x 50 mm, 1.7 µm particle size sielc.com
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v) hplc.euGradient of Acetonitrile and Water sielc.com
Flow Rate 1.0 mL/min nih.gov0.4 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or λmax) hplc.euUV at a specific wavelength (e.g., 254 nm or λmax)
Temperature Ambient or controlled (e.g., 30 °C) nih.govControlled (e.g., 40 °C)
Injection Volume 10-20 µL1-5 µL
Run Time 15-30 minutes< 10 minutes

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds with chromophores and conjugated systems. The aromatic ring in this compound, substituted with an electron-donating amino group and an electron-withdrawing nitro group, creates a conjugated system that gives rise to characteristic electronic transitions in the UV-Vis region.

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show distinct absorption bands. These bands correspond to π → π* and n → π* electronic transitions. The strong π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically observed at shorter wavelengths and has a high molar absorptivity. The n → π* transition, which involves the promotion of a non-bonding electron (from the nitro or amino group) to a π* antibonding orbital, generally occurs at longer wavelengths and has a lower intensity.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the specific substituents on the benzene ring. ulisboa.pt For nitroanilines, a significant absorption band is often observed in the range of 300-400 nm, which can be attributed to a charge-transfer transition from the amino group to the nitro group through the benzene ring. researchgate.net The presence of the chloro and fluoro substituents will also influence the electronic transitions, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted nitroaniline.

A hypothetical UV-Vis spectral data table for this compound is presented below, based on typical values for similar compounds.

Spectral ParameterExpected Value (in Ethanol)Associated Electronic Transition
λmax 1 ~230-250 nmπ → π* (Benzene ring)
λmax 2 ~320-380 nmCharge-Transfer (n → π)
Molar Absorptivity (ε) High for π → πModerate for n → π*-

Crystallographic Investigations and Intermolecular Interactions of 2 Chloro 6 Fluoro 4 Nitroaniline

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

No single-crystal X-ray diffraction data for 2-Chloro-6-fluoro-4-nitroaniline is currently available. This fundamental analysis is required to determine its crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the crystal lattice.

Assessment of Aromatic Interactions and Stacking Geometries

Information regarding π-π stacking or other aromatic interactions within the crystal structure of this compound is absent from the scientific literature. The presence and geometry of such interactions are crucial for understanding the stability and properties of the crystalline material.

Polymorphism and Crystal Engineering Considerations

There are no reported studies on the polymorphism of this compound. The investigation of different crystalline forms is essential for understanding the relationship between structure and properties and for applications in materials science.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions in a crystal, has not been performed for this compound. This analysis would provide valuable insights into the nature and relative contributions of different types of intermolecular contacts.

Computational Chemistry and Quantum Chemical Studies of 2 Chloro 6 Fluoro 4 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Theoretical investigations using Density Functional Theory (DFT) are a cornerstone for understanding the electronic structure and optimizing the molecular geometry of organic compounds. For 2-Chloro-6-fluoro-4-nitroaniline, this would typically involve calculations using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p).

The optimization process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the chloro, fluoro, and nitro substituents on the aniline (B41778) ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C-Cl--
C-F--
C-N (nitro)--
C-N (amino)--
N-O--
C-C--
C-C-C--
C-N-O--
H-N-H--

Note: This table is illustrative. No specific experimental or calculated data for this compound was found in the public domain.

Ab Initio Methods for High-Level Electronic Structure Calculations

For even greater accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more intensive than DFT, provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and molecular property predictions. Such high-level calculations would refine the understanding of the electronic landscape of this compound.

Prediction and Interpretation of Vibrational Spectra (IR and Raman)

Computational methods are invaluable for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis allows for the assignment of specific vibrational modes to the observed spectral peaks, such as the stretching and bending modes of the N-H, C-NO2, C-Cl, and C-F bonds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness, and global electrophilicity index. These descriptors would provide a quantitative measure of the reactivity of this compound.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (ΔE)-
Ionization Potential-
Electron Affinity-
Global Hardness-
Chemical Potential-
Global Electrophilicity Index-

Note: This table is illustrative. No specific calculated data for this compound was found in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amino group's hydrogen atoms, highlighting potential sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The presence of the amino and nitro groups allows for rotational isomerism in this compound. A conformational analysis, or Potential Energy Surface (PES) mapping, would involve systematically rotating these groups and calculating the energy at each step. This process identifies the most stable conformer(s) and the energy barriers to rotation. Such an analysis for the cation of the related 2-chloro-4-nitroaniline (B86195) has revealed energy barriers for the rotation of the nitro group.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the supramolecular chemistry and crystal packing of nitroanilines. An analysis of these weak interactions in this compound would involve techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These analyses would elucidate how individual molecules of this compound might interact with each other in a condensed phase, influencing properties like melting point and solubility.

Applications of 2 Chloro 6 Fluoro 4 Nitroaniline in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Chloro-6-fluoro-4-nitroaniline serves as a crucial precursor in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). The presence of chloro, fluoro, nitro, and amino functional groups on the aromatic ring provides multiple reaction sites for building more complex molecular architectures. A significant application of this compound lies in its conversion to corresponding anilines through the reduction of the nitro group, a common strategy in pharmaceutical manufacturing.

A notable example of its indirect application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) lumiracoxib (B1675440). While patents describe the synthesis of lumiracoxib from 2-chloro-6-fluoroaniline (B1301955), this aniline (B41778) is readily prepared from this compound by the reduction of the nitro group. google.comgoogle.com The synthesis of lumiracoxib involves the coupling of 2-chloro-6-fluoroaniline with a phenylacetic acid derivative. nih.gov Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been used for the treatment of osteoarthritis. nih.gov

Furthermore, research into related fluorinated nitroanilines has demonstrated their potential in developing new therapeutic agents. For instance, a derivative of 4-fluoro-3-nitroaniline, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown promising antibacterial activity against Klebsiella pneumoniae, suggesting that the core structure of fluoronitroanilines is a viable scaffold for the development of novel antibiotics. scielo.br The versatility of this compound as a starting material allows for the introduction of various pharmacophores, enabling the exploration of a wide range of biological activities.

Utility in Agrochemical Development

The structural motifs present in this compound are also of significant interest in the agrochemical industry. Halogenated anilines and their nitro precursors are known to be key components in a variety of pesticides, including herbicides, insecticides, and fungicides.

One of the most well-known applications of a related compound, 2-chloro-4-nitroaniline (B86195), is in the synthesis of the molluscicide niclosamide (B1684120). nih.govnih.gov Niclosamide is used to control snail populations that are intermediate hosts for parasites causing diseases such as schistosomiasis. The synthesis of niclosamide involves the reaction of 2-chloro-4-nitroaniline with 5-chlorosalicylic acid. Given this precedent, this compound is a valuable starting material for the synthesis of novel niclosamide analogues with potentially improved efficacy, selectivity, or environmental profiles. The introduction of a fluorine atom, in particular, is a common strategy in agrochemical design to enhance biological activity and metabolic stability.

Moreover, the broader class of nitroaniline derivatives has been explored for various agrochemical applications. For instance, 2,6-dichloro-4-nitroaniline (B1670479) is an important intermediate for the preparation of 3,5-dichloroaniline, which is a building block for certain plant protection agents. google.com This underscores the potential of this compound as a versatile intermediate for a new generation of agrochemicals.

Application in Dye and Pigment Chemistry

The chromophoric properties of nitroaniline derivatives have made them important intermediates in the synthesis of dyes and pigments for centuries. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring forms a classic "push-pull" system, which is fundamental to the generation of color.

Various isomers of chloro-nitroanilines are utilized as precursors for disperse dyes, which are used to color synthetic fibers such as polyester (B1180765) and nylon. For example, 6-chloro-2,4-dinitroaniline is a known intermediate for disperse dyes. google.com Similarly, related compounds like 4-nitroaniline (B120555) are major industrial precursors to dye components. wikipedia.org

While specific dyes synthesized directly from this compound are not extensively documented in publicly available literature, its structural similarity to established dye intermediates strongly suggests its potential in this field. The diazotization of the amino group in this compound, followed by coupling with various aromatic compounds, would lead to a wide range of azo dyes with unique shades and properties. The presence of the fluorine and chlorine atoms could also enhance the lightfastness and sublimation resistance of the resulting dyes.

Integration into Novel Materials (e.g., Anode Materials, Carbon Nanotubes)

The unique electronic and chemical properties of fluorinated nitroanilines are now being explored for applications in advanced materials science. Recent research has demonstrated the utility of a closely related compound, 2-fluoro-4-nitroaniline (B181687), in the modification of nanomaterials and the development of energy storage devices.

Specifically, 2-fluoro-4-nitroaniline has been used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs). ossila.com This process, known as covalent functionalization, can be used to tailor the electronic and optical properties of carbon nanotubes for specific applications, such as in sensors or optoelectronic devices. The reactivity of the amino and nitro groups on the aniline ring allows for controlled chemical reactions with the carbon nanotube surface.

Furthermore, 2-fluoro-4-nitroaniline has been employed as a precursor in the synthesis of a lithium bismaleamate anode material for lithium-ion batteries. ossila.com This material exhibited a high electrode capacity, indicating the potential of fluorinated aniline derivatives in creating high-performance energy storage solutions. The incorporation of fluorine can improve the electrochemical stability and performance of organic electrode materials. Given these findings, this compound represents a promising candidate for similar applications in the development of novel anode materials and the functionalization of carbon-based nanomaterials.

Role in Inhibitor Development (e.g., Corrosion Inhibitors)

The ability of organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur to adsorb onto metal surfaces and inhibit corrosion is a well-established principle. Nitroanilines and their derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys.

The related compound, 2-chloro-4-nitroaniline, has been identified as an intermediate in the manufacture of corrosion inhibitors. nih.gov The mechanism of action of such inhibitors often involves the formation of a protective film on the metal surface, which prevents contact with corrosive agents. The lone pair of electrons on the nitrogen atom of the amino group, as well as the pi-electrons of the aromatic ring, can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption.

The presence of additional halogen substituents, such as the chlorine and fluorine atoms in this compound, can further enhance the corrosion inhibition efficiency. These electronegative atoms can increase the electron density on the inhibitor molecule, promoting its adsorption onto the metal surface. Therefore, this compound is a promising platform for the development of new and more effective corrosion inhibitors for a wide range of industrial applications, from pipelines to electronic components.

Environmental Chemistry and Degradation Pathways of 2 Chloro 6 Fluoro 4 Nitroaniline

Microbial Biodegradation Studies

There is currently no publicly available scientific literature detailing the microbial biodegradation of 2-Chloro-6-fluoro-4-nitroaniline. Research on the microbial breakdown of other chloro-nitro-aromatic compounds exists, but specific studies on this particular fluorinated and chlorinated nitroaniline are absent.

Elucidation of Aerobic and Anaerobic Degradation Pathways

Due to the lack of microbial biodegradation studies, the aerobic and anaerobic degradation pathways of this compound have not been elucidated. The specific intermediates and final breakdown products resulting from microbial action in the presence or absence of oxygen are unknown.

Enzymatic Mechanisms of Degradation (e.g., Aniline (B41778) Dioxygenase, Monooxygenases)

There is no information available in the scientific literature regarding the specific enzymatic mechanisms involved in the degradation of this compound. Consequently, the roles of enzymes such as aniline dioxygenase or monooxygenases in the biotransformation of this compound have not been investigated or reported.

Assessment of Environmental Persistence and Transformation

A formal assessment of the environmental persistence and transformation of this compound has not been published. Factors such as its half-life in soil and water, potential for bioaccumulation, and transformation into other compounds under various environmental conditions remain uncharacterized.

Structure Reactivity Relationships and Substituent Effects in 2 Chloro 6 Fluoro 4 Nitroaniline Derivatives

Influence of Halogenation on Aromatic Reactivity

However, the resonance effect, which donates electron density primarily to the ortho and para positions, still directs incoming electrophiles to these sites. In the case of 2-Chloro-6-fluoro-4-nitroaniline, the para position is already occupied by a nitro group, and the ortho positions are sterically hindered and occupied by the halogens themselves. This substitution pattern makes further electrophilic aromatic substitution on the ring highly unlikely.

Conversely, the strong deactivation of the ring by the halogens (and the nitro group) makes the molecule more susceptible to nucleophilic aromatic substitution, where a nucleophile can replace one of the halogen atoms. The reactivity of halogenated nitroaromatics is well-documented, and they serve as key intermediates in the synthesis of various dyes, pigments, and pharmaceuticals due to the ability to replace the halogen and nitro groups. smolecule.com For instance, the synthesis of 2-bromo-6-chloro-4-nitroaniline (B165282) is achieved through the bromination of o-chloro-p-nitroaniline, demonstrating a typical electrophilic substitution reaction pathway for related compounds. chemicalbook.com

Impact of Nitro Group on Electron Density and Reaction Sites

The nitro group (NO₂) at the para position (C4) is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant resonance effect (-R). This potent electron withdrawal drastically reduces the electron density of the entire aromatic ring, making it much less reactive towards electrophiles than aniline (B41778) or even the halogenated anilines. The deactivating nature of the nitro group reinforces the deactivation caused by the halogens.

The primary influence of the nitro group is on the potential reaction sites.

Deactivation of the Ring: It strongly deactivates the ortho and para positions relative to itself, which are the C2, C6, and C4 positions, effectively shutting down electrophilic aromatic substitution.

Activation for Nucleophilic Attack: The reduced electron density makes the ring highly susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the halogen substituents.

Reduced Basicity of the Amino Group: The electron-withdrawing nature of the nitro group, transmitted through the aromatic system, significantly decreases the electron density on the nitrogen atom of the amino group (-NH₂), making it a much weaker base compared to aniline.

Reaction Site for Reduction: The nitro group itself is a primary site for chemical transformation. It can be readily reduced to an amino group, a reaction that is fundamental in the synthesis of more complex molecules, such as dyes and pharmaceutical intermediates. ossila.com

Intermolecular Interactions: The nitro group plays a dominant role in forming weak intermolecular interactions, such as hydrogen bonds, which influences the crystal structure and physical properties of the compound. documentsdelivered.com

In microbial degradation pathways, the nitro group can be the initial point of attack. For example, in the aerobic degradation of the related 2-chloro-4-nitroaniline (B86195), the process is initiated by a monooxygenase that removes the nitro group. plos.org

Steric and Electronic Effects of Substituents

Electronic Effects:

Inductive vs. Resonance: The fluorine and chlorine atoms withdraw electron density inductively (-I effect) but donate it through resonance (+R effect). Fluorine is more electronegative than chlorine, but chlorine has a more polarizable electron cloud. The nitro group strongly withdraws electrons through both effects (-I, -R). The cumulative result is a highly electron-deficient aromatic ring.

Basicity: The combined electron-withdrawing power of all three substituents makes the lone pair of electrons on the amino nitrogen atom significantly less available for protonation, resulting in very low basicity.

Steric Effects:

Hindrance at the Amino Group: The placement of chlorine and fluorine atoms at both ortho positions (C2 and C6) creates significant steric hindrance around the amino group. This bulkiness can impede reactions that involve the amino group, such as acylation or alkylation.

Ring Planarity: Theoretical studies on similarly substituted anilines, like 2-bromo-6-chloro-4-fluoroaniline, have shown that multiple substitutions on the benzene (B151609) ring can cause distortions from the ideal hexagonal geometry. researchgate.net

Rotation of the Nitro Group: The rotation of the nitro group around its C-N bond can be influenced by adjacent substituents. In a theoretical study of 2-chloro-4-nitroanilinium cations, the energy barrier for this rotation was calculated to be 4.6 kcal/mol, indicating a degree of restricted rotation due to electronic and steric interactions. documentsdelivered.com

Correlation of Spectroscopic Data with Electronic Structure Perturbations

Spectroscopic techniques provide direct evidence of how substituents perturb the electronic structure of this compound. Theoretical and experimental studies on this molecule and its close analogs, like 2-chloro-4-nitroaniline and 2-bromo-6-chloro-4-fluoroaniline, offer detailed insights. researchgate.netresearchgate.net

Vibrational Spectroscopy (FTIR and FT-Raman): The vibrational frequencies of key functional groups are sensitive to the electronic environment. The positions of the N-H, NO₂, and C-X (halogen) stretching bands can be correlated with the electronic effects of the substituents.

N-H Vibrations: The electron-withdrawing nature of the substituents decreases the electron density on the amino nitrogen, which can affect the N-H bond strength and its vibrational frequency.

NO₂ Vibrations: The frequency of the symmetric NO₂ stretching vibration (νsNO₂) is known to be sensitive to the electronic interactions of the nitro group. documentsdelivered.com

C-X Vibrations: The C-Cl and C-F stretching and bending modes are also characteristic and can be identified in the spectra. researchgate.net

Computational studies using Density Functional Theory (DFT) allow for the precise assignment of these vibrational modes. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Vibrational Frequencies for 2-Chloro-4-nitroaniline This table is based on data for the closely related compound 2-chloro-4-nitroaniline, as detailed spectroscopic data for the 6-fluoro derivative is not available. The data illustrates the principles of spectroscopic correlation.

Vibrational ModeObserved Frequency (cm⁻¹) (FTIR) researchgate.netObserved Frequency (cm⁻¹) (FT-Raman) researchgate.netAssignment
N-H stretch3488, 33773486, 3375Asymmetric and symmetric stretching of the amino group
C-H stretch3100, 30753100, 3075Aromatic C-H stretching
C-C stretch1592, 14771593, 1478Aromatic ring stretching
NO₂ stretch1500, 13161502, 1315Asymmetric and symmetric stretching of the nitro group
C-Cl stretch740741Carbon-chlorine stretching

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of individual atoms.

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron density of the ring. The strong deshielding effect of the nitro group and halogens would cause the remaining ring protons to appear at a high chemical shift (downfield).

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to substituent effects. Carbons directly attached to electronegative atoms (Cl, F, N of the nitro group) are significantly deshielded. Studies on substituted aromatic systems have shown a good correlation between the ¹³C chemical shifts of carbons para to a substituent and the substituent's Hammett parameter, quantifying the electronic effect transmission. mdpi.com

HOMO-LUMO Analysis: Theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's reactivity and electronic transitions.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For molecules like 2-chloro-4-nitroaniline, calculations show that charge transfer occurs within the molecule, which is responsible for its electronic properties. researchgate.netresearchgate.net

Orbital Distribution: The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For nitroanilines, the HOMO is typically localized on the aniline part of the molecule, while the LUMO is concentrated around the nitro group and the aromatic ring, confirming the susceptibility of the ring to nucleophilic attack.

These spectroscopic and computational methods provide a coherent picture where the electronic perturbations caused by the chloro, fluoro, and nitro substituents are directly observable and quantifiable, explaining the unique chemical behavior of this compound.

Q & A

Q. Basic Research Focus

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., NO₂ and halogen positions). IR spectroscopy identifies nitro (1520–1350 cm1^{-1}) and amine (3450–3300 cm1^{-1}) groups.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. SHELX software (e.g., SHELXL) refines structures using intensity data, though twinning or low-resolution data may require alternative strategies like Patterson methods .

How does this compound degrade under varying pH and temperature conditions?

Basic Research Focus
Stability studies involve accelerated degradation experiments (e.g., 40–80°C, pH 1–13). Monitor via UV-Vis or LC-MS to identify decomposition products (e.g., nitroso derivatives or dehalogenated intermediates). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions. Note: Chlorine and fluorine substituents increase resistance to hydrolysis compared to unsubstituted nitroanilines .

What density functional theory (DFT) methods are suitable for modeling the electronic properties of this compound?

Advanced Research Focus
Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately predict frontier molecular orbitals (HOMO-LUMO) and charge distribution. Basis sets like 6-311+G(d,p) capture polarization effects. For thermochemical properties (e.g., heat of formation), combine gradient-corrected functionals (e.g., Becke’s 1993 method) with experimental atomization energies to minimize deviations (<3 kcal/mol) .

How can mechanistic pathways for electrophilic substitution reactions involving this compound be elucidated?

Advanced Research Focus
Use isotopic labeling (e.g., 15^{15}N in nitro groups) and kinetic isotope effects (KIE) to track reaction pathways. Computational studies (DFT transition-state analysis) identify intermediates. For example, nitration at the para position may proceed via a Wheland intermediate stabilized by electron-withdrawing groups (Cl, F). Compare with analogous compounds (e.g., 4-nitroaniline) to validate regioselectivity trends .

How should researchers address contradictions between computational predictions and experimental data for this compound?

Q. Advanced Research Focus

  • Data Reconciliation : Cross-validate DFT results with higher-level methods (e.g., CCSD(T)) or experimental spectra (IR/Raman).
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set incompleteness, solvent effects).
  • Iterative Refinement : Adjust functionals (e.g., inclusion of dispersion corrections) or experimental conditions (e.g., crystal purity for XRD) to resolve discrepancies .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Applied Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Waste Management : Segregate halogenated nitroaromatic waste and neutralize with reducing agents (e.g., NaHSO₃) before disposal.
  • Emergency Measures : For spills, adsorb with vermiculite and treat with alkaline solutions (pH >10) to deactivate nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.